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molecular formula C10H18O B8458067 (S)-3-n-butylcyclohexanone CAS No. 72746-41-9

(S)-3-n-butylcyclohexanone

Cat. No. B8458067
M. Wt: 154.25 g/mol
InChI Key: ORIINXCHZXECLA-VIFPVBQESA-N
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Patent
US05162586

Procedure details

A THF (5 mL) suspension of CuBr.Me2S (26.3 mg, 0.128 mmol) was treated with 1.0 equiv of n-BuLi at -78° C. under an argon atmosphere. The mixture was allowed to warm up slightly with the formation of a bright yellow solid. The mixture was again cooled to -78° C. and treated with Li(CHIRAMT) formed from compound 4 (85.8 mg, 0.261 mmol) and n-BuLi (1.0 equiv). The yellow slurry was stirred with gradual warming until a homogeneous burgundy solution was obtained. In the case of R=Me, a homogeneous mixture was not obtained even after prolonged stirring at room temperature, and it was evident that unreacted (CuMe)n was still present. The solution was cooled to -78° C. and THF (8 mL each) solutions of n-BuMgCl (25.0 equiv) and cyclohexenone (0.3068 g, 3.19 mmol) were added dropwise and simultaneously over a 5 min period. The resulting reaction mixture was stirred for an additional 10 min at -78° C., quenched with saturated aqueous NH4Cl solution (7 mL), and worked up as described in the previous section. Pure 3-butylcyclohexanone (0.4617 g, 94%) was obtained as checked by glc.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.3068 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([Mg]Cl)[CH2:2][CH2:3][CH3:4].[C:7]1(=[O:13])[CH2:12][CH2:11][CH2:10][CH:9]=[CH:8]1>C1COCC1>[CH2:1]([CH:9]1[CH2:10][CH2:11][CH2:12][C:7](=[O:13])[CH2:8]1)[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Mg]Cl
Name
Quantity
0.3068 g
Type
reactant
Smiles
C1(C=CCCC1)=O
Name
Quantity
8 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The yellow slurry was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with gradual warming until a homogeneous burgundy solution
CUSTOM
Type
CUSTOM
Details
was obtained
CUSTOM
Type
CUSTOM
Details
In the case of R=Me, a homogeneous mixture was not obtained even
STIRRING
Type
STIRRING
Details
after prolonged stirring at room temperature
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
STIRRING
Type
STIRRING
Details
was stirred for an additional 10 min at -78° C.
Duration
10 min
CUSTOM
Type
CUSTOM
Details
quenched with saturated aqueous NH4Cl solution (7 mL)

Outcomes

Product
Name
Type
product
Smiles
C(CCC)C1CC(CCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.4617 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05162586

Procedure details

A THF (5 mL) suspension of CuBr.Me2S (26.3 mg, 0.128 mmol) was treated with 1.0 equiv of n-BuLi at -78° C. under an argon atmosphere. The mixture was allowed to warm up slightly with the formation of a bright yellow solid. The mixture was again cooled to -78° C. and treated with Li(CHIRAMT) formed from compound 4 (85.8 mg, 0.261 mmol) and n-BuLi (1.0 equiv). The yellow slurry was stirred with gradual warming until a homogeneous burgundy solution was obtained. In the case of R=Me, a homogeneous mixture was not obtained even after prolonged stirring at room temperature, and it was evident that unreacted (CuMe)n was still present. The solution was cooled to -78° C. and THF (8 mL each) solutions of n-BuMgCl (25.0 equiv) and cyclohexenone (0.3068 g, 3.19 mmol) were added dropwise and simultaneously over a 5 min period. The resulting reaction mixture was stirred for an additional 10 min at -78° C., quenched with saturated aqueous NH4Cl solution (7 mL), and worked up as described in the previous section. Pure 3-butylcyclohexanone (0.4617 g, 94%) was obtained as checked by glc.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.3068 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([Mg]Cl)[CH2:2][CH2:3][CH3:4].[C:7]1(=[O:13])[CH2:12][CH2:11][CH2:10][CH:9]=[CH:8]1>C1COCC1>[CH2:1]([CH:9]1[CH2:10][CH2:11][CH2:12][C:7](=[O:13])[CH2:8]1)[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Mg]Cl
Name
Quantity
0.3068 g
Type
reactant
Smiles
C1(C=CCCC1)=O
Name
Quantity
8 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The yellow slurry was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with gradual warming until a homogeneous burgundy solution
CUSTOM
Type
CUSTOM
Details
was obtained
CUSTOM
Type
CUSTOM
Details
In the case of R=Me, a homogeneous mixture was not obtained even
STIRRING
Type
STIRRING
Details
after prolonged stirring at room temperature
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
STIRRING
Type
STIRRING
Details
was stirred for an additional 10 min at -78° C.
Duration
10 min
CUSTOM
Type
CUSTOM
Details
quenched with saturated aqueous NH4Cl solution (7 mL)

Outcomes

Product
Name
Type
product
Smiles
C(CCC)C1CC(CCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.4617 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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